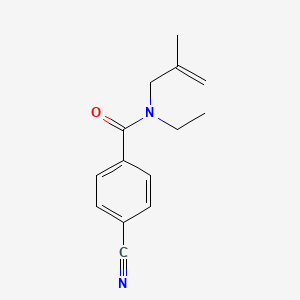

4-Cyano-N-ethyl-N-(2-methylallyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyano-N-ethyl-N-(2-methylallyl)benzamide is an organic compound with the molecular formula C14H16N2O. It is a benzamide derivative, characterized by the presence of a cyano group (-CN) and an ethyl group attached to the nitrogen atom, along with a 2-methylallyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-ethyl-N-(2-methylallyl)benzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines. This reaction can be facilitated by using catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids (e.g., IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its green, rapid, and mild conditions, resulting in high yields and purity.

Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions. This reaction can be performed without solvents at room temperature or with heating, depending on the desired product and reaction efficiency .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-ethyl-N-(2-methylallyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzamide moiety can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzamides .

Scientific Research Applications

4-Cyano-N-ethyl-N-(2-methylallyl)benzamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Mechanism of Action

The mechanism of action of 4-Cyano-N-ethyl-N-(2-methylallyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and benzamide moiety play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

- 4-Cyano-N-(2-(4-methoxyphenyl)ethyl)benzamide

- N-(2-cyano-4-methylphenyl)benzamide

- 4-Chloro-N-(2-cyano-4-methylphenyl)benzamide

Uniqueness

4-Cyano-N-ethyl-N-(2-methylallyl)benzamide is unique due to its specific structural features, such as the presence of the 2-methylallyl group.

Biological Activity

4-Cyano-N-ethyl-N-(2-methylallyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzamide class, characterized by the presence of a cyano group and an ethyl and allyl substituent on the nitrogen atom. Its chemical formula is C14H16N2O.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Recent studies indicate that derivatives of benzamides, including this compound, exhibit significant antibacterial properties. For example, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.5 μg/mL against Bacillus subtilis and 2 μg/mL against Staphylococcus aureus . The SAR analysis suggests that modifications in the benzene ring can enhance antibacterial activity, indicating that similar strategies may be applicable to this compound.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. A study highlighted that benzamide derivatives could inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Notably, compounds with similar structures have shown cytotoxicity against various cancer cell lines, suggesting that this compound may possess comparable properties.

Case Study 1: Antimicrobial Efficacy

In a controlled study evaluating the efficacy of several benzamide derivatives, this compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated a selective inhibition pattern, with notable effectiveness against Staphylococcus aureus . The compound's selectivity index (SI), which measures safety towards mammalian cells versus bacterial cells, was found to be favorable (>645), indicating low toxicity to human cells while maintaining antibacterial activity .

Case Study 2: Cytotoxicity Assessment

Another significant aspect is the cytotoxicity profile of this compound. In vitro tests conducted on Vero cells revealed that the compound exhibited low cytotoxicity (CC50 > 20 μg/mL), reinforcing its potential as a safe therapeutic candidate . The results suggest that further optimization could enhance its efficacy while preserving safety.

Structure-Activity Relationships (SAR)

The SAR analysis for benzamide derivatives indicates that modifications at specific positions on the aromatic ring can significantly influence biological activity. For instance:

- Substituents at C-4 : Enhance antibacterial activity.

- Allylic substitutions : May improve selectivity against cancer cells.

This information provides a framework for designing new derivatives of this compound with potentially enhanced biological activities.

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

4-cyano-N-ethyl-N-(2-methylprop-2-enyl)benzamide |

InChI |

InChI=1S/C14H16N2O/c1-4-16(10-11(2)3)14(17)13-7-5-12(9-15)6-8-13/h5-8H,2,4,10H2,1,3H3 |

InChI Key |

YKTLVSBLNYJBBL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=C)C)C(=O)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.